molecular formula C26H31Cl2N7O3 B612010 Infigratinib CAS No. 872511-34-7

Infigratinib

Cat. No. B612010
M. Wt: 560.47
InChI Key: QADPYRIHXKWUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09067896B2

Procedure details

The title compound was prepared by adding 2,6-dichloro-3,5-dimethoxyphenyl-isocyanate (1.25 eq.) to a solution of N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-N′-methyl-pyrimidine-4,6-diamine (2.39 g, 7.7 mmol, 1 eq.) in toluene and stirring the reaction mixture for 1.5 h at reflux. Purification of the crude product by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) affords the title compound as a white solid: ESI-MS: 560.0/561.9 [MH]+; tR=3.54 min (purity: 100%, gradient J); TLC: Rf=0.28 (DCM/MeOH+1% NH3aq, 95:5). Analysis: C26H31N7O3Cl2, calc. C, 55.72%; H, 5.57%; N, 17.49%; O, 8.56%; Cl, 12.65%. Found C, 55.96%; H, 5.84%; N, 17.17%; O, 8.46%; Cl, 12.57%. The title compound was characterized by XRPD, thermal and other methods as described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[N:13]=[C:14]=[O:15].[CH2:16]([N:18]1[CH2:23][CH2:22][N:21]([C:24]2[CH:29]=[CH:28][C:27]([NH:30][C:31]3[CH:36]=[C:35]([NH:37][CH3:38])[N:34]=[CH:33][N:32]=3)=[CH:26][CH:25]=2)[CH2:20][CH2:19]1)[CH3:17]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH:13][C:14](=[O:15])[N:37]([C:35]1[CH:36]=[C:31]([NH:30][C:27]2[CH:26]=[CH:25][C:24]([N:21]3[CH2:20][CH2:19][N:18]([CH2:16][CH3:17])[CH2:23][CH2:22]3)=[CH:29][CH:28]=2)[N:32]=[CH:33][N:34]=1)[CH3:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)N=C=O
Name
Quantity
2.39 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=C1)NC1=NC=NC(=C1)NC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirring the reaction mixture for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)NC(N(C)C1=NC=NC(=C1)NC1=CC=C(C=C1)N1CCN(CC1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.